molecular formula C10H10N2O3S B14807601 N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B14807601
M. Wt: 238.27 g/mol
InChI Key: FVLCEMUTPXERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its combination of a thiophene ring, an isoxazole ring, and a carboxamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-methoxy-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H10N2O3S/c1-12(14-2)10(13)7-6-8(15-11-7)9-4-3-5-16-9/h3-6H,1-2H3

InChI Key

FVLCEMUTPXERBU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2=CC=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.